molecular formula C13H10FIN2O B2769732 N-(5-amino-2-fluorophenyl)-2-iodobenzamide CAS No. 926264-63-3

N-(5-amino-2-fluorophenyl)-2-iodobenzamide

Cat. No.: B2769732
CAS No.: 926264-63-3
M. Wt: 356.139
InChI Key: XRPJTHUURBOLMO-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-2-iodobenzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and an iodine atom attached to a benzamide structure. The unique combination of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Iodination: The resulting 5-amino-2-fluoroaniline is subjected to iodination using iodine (I2) and a suitable oxidizing agent like sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl).

    Amidation: Finally, the iodinated intermediate is reacted with benzoyl chloride (C6H5COCl) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-2-iodobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting cellular pathways. The presence of the fluorine and iodine atoms enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-fluorophenyl)acetamide
  • N-(5-amino-2-fluorophenyl)-2-furamide
  • N-(5-amino-2-fluorophenyl)-2-phenoxypropanamide

Uniqueness

N-(5-amino-2-fluorophenyl)-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile in various chemical and biological applications compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIN2O/c14-10-6-5-8(16)7-12(10)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPJTHUURBOLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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